2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound characterized by a pyrrolo[3,4-c]pyridine core with a hydroxyl group attached to a phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of 240.21 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities, particularly in medicinal chemistry and pharmacology .
The compound can be synthesized through multi-step reactions starting from readily available precursors, often employing electrophilic cyclization methods. It is commercially available from chemical suppliers .
The synthesis of 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves several key steps:
The reaction conditions are optimized for yield and purity, considering factors such as temperature, solvent choice, and catalyst use. Techniques from green chemistry are increasingly applied to enhance the sustainability of the synthesis process .
The compound can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves interactions with specific cellular targets:
These actions suggest that the compound may exert antiproliferative effects through apoptotic pathways.
The compound is characterized by its solid-state form at room temperature and exhibits moderate solubility in organic solvents.
Key chemical properties include:
2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has numerous applications in scientific research:
This compound represents a significant area of interest due to its diverse applications and potential benefits in various fields of science and medicine.
The pyrrolopyridine system comprises six distinct isomeric frameworks due to variable fusion positions between the pyrrole and pyridine rings. These isomers—pyrrolo[1,2-a]pyridine, pyrrolo[1,2-b]pyridazine, pyrrolo[2,1-f][1,2,4]triazine, pyrrolo[3,2-b]pyridine, pyrrolo[3,4-b]pyridine, and pyrrolo[3,4-c]pyridine—exhibit unique electronic distributions and steric profiles that critically influence their biological interactions. The pyrrolo[3,4-c]pyridine scaffold, central to the compound 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, features a planar, electron-deficient core with carbonyl groups at positions 1 and 3. This configuration creates a conjugated system ideal for π-stacking interactions with biological targets like enzymes or receptors [5] [10].
Table 1: Comparative Properties of Pyrrolopyridine Isomers
Isomer Type | Fusion Positions | Electron Density | Representative Bioactivity |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | 3,4-c | Electron-deficient | Analgesic, aldose reductase inhibition |
Pyrrolo[3,2-b]pyridine | 3,2-b | Moderate | Kinase inhibition (e.g., Vemurafenib) |
Pyrrolo[1,2-a]pyridine | 1,2-a | Electron-rich | Antimicrobial, CNS modulation |
Pyrrolo[2,3-b]pyridine | 2,3-b | Variable | Anticancer (e.g., Ceralasertib) |
The pyrrolo[3,4-c]pyridine isomer’s 1,3-dicarbonyl moiety enables hydrogen bonding with polar residues in binding pockets, while its fused bicyclic system provides rigidity that enhances target selectivity. This isomer is underrepresented in natural products compared to others like pyrrolo[2,3-b]pyridine (present in camptothecin) but offers synthetic versatility for derivatization at N-2, C-4, and C-6 positions [5] [6].
The 4-hydroxyphenyl group at N-2 of the pyrrolo[3,4-c]pyridine core serves as a critical pharmacophore governing solubility, target engagement, and metabolic stability. Spectroscopic analyses (¹H NMR, IR) confirm that the phenolic –OH group participates in intramolecular hydrogen bonding with adjacent carbonyl oxygen, stabilizing a coplanar conformation between the aryl ring and the imide plane. This alignment facilitates π-π interactions with hydrophobic enzyme subsites [2] [4].
Key functional impacts of this substituent include:
Table 2: Spectral Characteristics of 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Technique | Key Signals | Structural Inference |
---|---|---|
¹H NMR | δ 7.18 ppm (s, 1H, H-7 pyridine) | Deshielded pyridyl proton due to carbonyl anisotropy |
δ 6.80–7.20 ppm (AA'BB', 4H, hydroxyphenyl) | Para-substituted phenyl pattern | |
IR | 3200–3400 cm⁻¹ (broad, O-H stretch) | Hydrogen-bonded phenolic OH |
1705, 1680 cm⁻¹ (C=O asymmetric stretch) | Imide carbonyls in conjugated system | |
MS | m/z 240.218 [M]⁺ | Confirms molecular formula C₁₃H₈N₂O₃ |
Structural modifications to the pyrrolo[3,4-c]pyridine scaffold profoundly alter bioactivity profiles. The 4-hydroxyphenyl derivative exhibits distinct properties compared to other N-substituted or core-modified analogs:
N-Alkyl vs N-Aryl Derivatives
Core Substitutions
Table 3: Bioactivity Comparison of Pyrrolo[3,4-c]pyridine Modifications
Modification Type | Representative Compound | Key Bioactivity | Potency vs Hydroxyphenyl Derivative |
---|---|---|---|
N-4-Hydroxyphenyl | Target Compound | Analgesic (Hot plate/Writhing tests) | Reference (2× aspirin) |
N-Piperazinyl Propyl | Imide 9/11 [1] | Analgesic/sedative (morphine-like) | 1.5× higher |
N-Morpholinyl Ethyl | Imide 8 [1] | Sedative (locomotor inhibition) | Similar sedation, lower analgesia |
C-6 Methyl Carboxylic Acid | Derivative 7a [5] | Aldose reductase inhibition (IC₅₀ 1.4 µM) | Divergent activity |
4-Phenoxy-6-methyl | Derivative 6a [5] | Insulin sensitization (37.4% glucose uptake) | Divergent activity |
Hybrid Pharmacophores
Mannich base derivatives (e.g., compounds 13–15) with aminomethyl linkers show enhanced blood-brain barrier penetration, explaining their sedative effects. The hydroxyphenyl compound’s compact structure favors peripheral over central activity [1] [9].
Compound Names in Article
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: